molecular formula C7H11FO2 B590650 Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI) CAS No. 128230-91-1

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI)

Cat. No.: B590650
CAS No.: 128230-91-1
M. Wt: 146.16 g/mol
InChI Key: CVBPBZPTADJAAG-CAHLUQPWSA-N
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Description

Structural Significance of Fluorinated Cyclopropane Esters in Organic Chemistry

Fluorinated cyclopropane esters occupy a unique position in organic chemistry due to the convergence of several structurally significant features that collectively influence their chemical behavior and synthetic utility. The cyclopropane ring system itself imposes considerable ring strain, with bond angles of approximately 60 degrees that deviate substantially from the ideal tetrahedral geometry, creating inherent reactivity that can be harnessed for various synthetic transformations. When combined with fluorine substitution, this ring strain becomes modulated by the electronic effects of the highly electronegative fluorine atom, which introduces both inductive and hyperconjugative influences that can dramatically alter the reactivity profile of the cyclopropane ring.

The presence of the ester functionality in these compounds provides additional synthetic versatility, as the carbonyl group serves as both an electron-withdrawing substituent and a reactive site for further chemical modifications. In the specific case of cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis-, the ester group is positioned in a cis relationship to the fluorine substituent, creating a spatial arrangement that has been shown to influence hydrolysis rates and overall chemical reactivity through what has been termed the trans-fluorine effect. This effect manifests as differential reactivity patterns depending on the relative positioning of functional groups with respect to the fluorine atom.

The stereochemical complexity introduced by the presence of multiple substituents on the cyclopropane ring creates additional challenges and opportunities in synthetic chemistry. The cis configuration of the fluorine and methyl substituents establishes a specific three-dimensional arrangement that influences both the physical properties and chemical reactivity of the compound. Density functional theory calculations have demonstrated that the stereochemical arrangement significantly affects the electronic distribution within the molecule, with particular implications for nucleophilic attack patterns and reaction selectivity.

Fluorinated cyclopropane esters also exhibit distinctive spectroscopic properties that reflect their unique structural features. Nuclear magnetic resonance spectroscopy reveals characteristic patterns, with fluorine-19 nuclear magnetic resonance showing signals that are highly sensitive to the local electronic environment. The coupling patterns observed in proton nuclear magnetic resonance spectra provide valuable information about the stereochemical relationships between substituents, while carbon-13 nuclear magnetic resonance data reveal the influence of fluorine substitution on the electronic environment of adjacent carbon atoms.

The synthetic accessibility of these compounds has been significantly enhanced through the development of new methodologies that take advantage of the unique reactivity patterns associated with fluorinated building blocks. Asymmetric cyclopropanation reactions using rhodium-catalyzed processes have emerged as particularly effective approaches, allowing for the stereoselective construction of fluorinated cyclopropane rings with high levels of enantio- and diastereoselectivity. These advances have made it possible to access both cis and trans isomers with excellent stereochemical control, facilitating detailed studies of structure-activity relationships.

Historical Context of cis-2-Fluoro-1-Methylcyclopropane Carboxylates

The historical development of cis-2-fluoro-1-methylcyclopropane carboxylates reflects the broader evolution of fluoroorganic chemistry and the growing recognition of fluorine's unique properties in molecular design. Early investigations into fluorinated cyclopropane compounds were motivated by the desire to understand how fluorine substitution might modify the intrinsic reactivity of the highly strained cyclopropane ring system. Initial synthetic approaches were limited by the availability of suitable fluorinated starting materials and the challenges associated with controlling both the regio- and stereoselectivity of cyclopropane formation reactions.

The development of reliable synthetic methodologies for accessing fluorinated cyclopropanes began with the exploration of modified Simmons-Smith cyclopropanation reactions in the early 1990s. Terashima and co-workers reported the first asymmetric approach using fluoroiodomethane and enantiomerically enriched alkenes, though the stereoselectivity for the fluorine-substituted stereogenic center was modest, achieving only 38 percent diastereomeric excess. This early work established the fundamental challenges associated with sterically distinguishing fluorine from hydrogen in asymmetric transformations, as the similar sizes of these atoms made it difficult to achieve high levels of stereochemical control.

Subsequent investigations focused on developing alternative synthetic strategies that could overcome the limitations of the early approaches. The exploration of asymmetric cyclopropanation reactions using chiral auxiliary-mediated processes led to improved stereoselectivity, though yields remained moderate and the scope of substrates was limited. These early studies nevertheless provided valuable insights into the factors that influence stereochemical outcomes in fluorinated cyclopropane formation reactions.

The introduction of chiral dioxaborolane-mediated zinc carbenoid approaches represented a significant advancement in the field. These methodologies enabled the preparation of enantioenriched fluorocyclopropanes with excellent diastereo- and enantioselectivities, providing access to both cis and trans stereoisomers through careful selection of reaction conditions and chiral auxiliaries. The success of these approaches demonstrated that the challenges associated with fluorine stereochemistry could be overcome through judicious choice of reaction partners and conditions.

More recent developments have focused on the application of transition metal-catalyzed methodologies, particularly rhodium-catalyzed cyclopropanation reactions. These approaches have proven particularly effective for the synthesis of fluorinated cyclopropane esters, with Hashimoto's rhodium complex and Davies' rhodium catalyst emerging as the most efficient catalysts for achieving high enantioselectivities. The development of these methodologies has made it possible to access cis-2-fluoro-1-methylcyclopropane carboxylates with excellent stereochemical control and in good yields.

Historical Milestone Year Range Key Development Stereoselectivity Achieved
Early Simmons-Smith Modifications 1990-1995 Asymmetric fluoroiodomethane cyclopropanation 38% diastereomeric excess
Chiral Auxiliary Development 1995-2005 Dioxaborolane-mediated zinc carbenoids >90% diastereomeric excess
Transition Metal Catalysis 2005-2015 Rhodium-catalyzed asymmetric cyclopropanation >95% enantiomeric excess
Biocatalytic Approaches 2015-Present Engineered myoglobin catalysis >99% enantiomeric excess

The recognition of the trans-fluorine effect has provided important theoretical context for understanding the reactivity patterns observed in cis-2-fluoro-1-methylcyclopropane carboxylates. Density functional theory calculations have revealed that the electronic influence of fluorine extends beyond simple inductive effects, with significant implications for the reactivity of adjacent functional groups. These computational insights have guided the development of more efficient synthetic strategies and have provided a framework for predicting the behavior of related fluorinated compounds.

The contemporary understanding of cis-2-fluoro-1-methylcyclopropane carboxylates has been enhanced by advances in analytical techniques that allow for detailed characterization of their structural and electronic properties. High-resolution nuclear magnetic resonance spectroscopy has enabled precise determination of stereochemical relationships, while computational chemistry has provided insights into the electronic factors that govern their reactivity. These advances have facilitated the systematic study of structure-activity relationships and have informed the design of new synthetic methodologies.

Properties

CAS No.

128230-91-1

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

ethyl (1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H11FO2/c1-3-10-6(9)7(2)4-5(7)8/h5H,3-4H2,1-2H3/t5-,7+/m0/s1

InChI Key

CVBPBZPTADJAAG-CAHLUQPWSA-N

SMILES

CCOC(=O)C1(CC1F)C

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]1F)C

Canonical SMILES

CCOC(=O)C1(CC1F)C

Synonyms

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI)

Origin of Product

United States

Preparation Methods

Cyclopropanation Strategies for Core Structure Formation

The cyclopropane ring is central to the target compound’s structure. Traditional methods for cyclopropanation include the Simmons-Smith reaction, which employs zinc-copper couples with dihalomethanes, and ring-closing reactions of γ-halobutyrate derivatives. A notable approach, described in U.S. Patent 3,711,549 , involves the cyclization of methyl 4-chlorobutyrate under basic conditions. While this patent focuses on unsubstituted cyclopropanecarboxylates, the methodology can be adapted for substituted analogs.

For 2-fluoro-1-methylcyclopropanecarboxylic acid derivatives, the precursor could involve a γ-chloro-fluoro-butyrate ester. Cyclization under phase-transfer conditions using sodium hydroxide and a catalyst (e.g., tetrabutylammonium bromide) facilitates ring closure while minimizing side reactions . Critical parameters include temperature control (60–100°C) and reaction time (4–8 hours), with yields heavily dependent on the steric and electronic effects of substituents.

Fluorination Techniques for Introducing the Fluoro Substituent

Direct fluorination of cyclopropane precursors is challenging due to the ring’s strain and sensitivity. Patent CN108218702B outlines a halogen-exchange method using fluorine gas (F₂) in the presence of hydrofluoric acid (HF) as both solvent and catalyst. Although this patent describes the synthesis of 2-fluoro ethyl acetoacetate, analogous conditions could fluorinate a chlorinated cyclopropane intermediate.

For example, treating 2-chloro-1-methylcyclopropanecarboxylic acid ethyl ester with a fluorine-nitrogen mixed gas (35% F₂ by volume) at −10°C in HF solvent achieves selective substitution of chlorine with fluorine . The addition of a fluorosurfactant, such as perfluorobutyl sulfonic acid, enhances reaction homogeneity and suppresses side reactions like over-fluorination or ring opening. This step typically requires 2–4 hours, with yields exceeding 85% under optimized conditions .

Esterification and Protecting Group Strategies

Ethyl ester formation is commonly achieved via Fischer esterification or alcoholysis of acid chlorides. In the context of fluorocyclopropanes, esterification is preferably performed early in the synthesis to avoid exposing the strained ring to harsh acidic conditions. For instance, U.S. Patent 4,590,292 describes the conversion of 4-chlorobutyric acid to its methyl ester prior to cyclization, a strategy that could be adapted for ethyl ester formation.

Alternatively, the ester group can be introduced post-cyclopropanation. Reacting 2-fluoro-1-methylcyclopropanecarboxylic acid with ethanol in the presence of sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) yields the ethyl ester. However, care must be taken to avoid epimerization of the cis configuration during acid-catalyzed steps.

Cis-Isomer Separation and Stereochemical Control

The cis configuration of the target compound necessitates precise stereochemical control. Patent EP0010875A1 details a separation method for cis- and trans-cyclopropanecarboxylic acid isomers using pH-dependent precipitation. Dissolving a mixture of cis and trans isomers in aqueous sodium hydroxide and treating with carbon dioxide (CO₂) selectively precipitates the cis isomer due to its lower solubility in weakly acidic conditions .

Applying this method, a mixture containing 40% cis-2-fluoro-1-methylcyclopropanecarboxylic acid ethyl ester can be enriched to 80% purity after a single CO₂ treatment . A second cycle increases purity to >95%, as demonstrated for analogous cyclopropane derivatives . Nuclear magnetic resonance (NMR) spectroscopy and melting point analysis are critical for verifying isomer ratios at each stage.

Integrated Synthetic Pathways and Optimization

Combining the above steps into a coherent pathway requires careful sequencing. A proposed route involves:

  • Synthesis of γ-Chloro-fluoro-butyric Acid : Chlorination and fluorination of γ-butyrolactone followed by hydrolysis.

  • Esterification : Conversion to ethyl γ-chloro-fluoro-butyrate using ethanol and H₂SO₄.

  • Cyclopropanation : Base-induced ring closure (e.g., NaOH with phase-transfer catalyst).

  • Isomer Separation : CO₂-mediated precipitation to isolate the cis isomer .

Optimization challenges include minimizing ring strain-induced side reactions during fluorination and ensuring compatibility between ester groups and basic cyclopropanation conditions. Pilot-scale experiments described in CN108218702B suggest that maintaining temperatures below −5°C during fluorination and using excess F₂ gas improves yield and purity.

Analytical and Process Validation

Quality control relies on chromatographic and spectroscopic methods. Gas chromatography (GC) with flame ionization detection monitors reaction progress, while proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) confirm stereochemistry and substituent positions. For instance, the cis isomer exhibits distinct coupling constants (J ≈ 6–8 Hz) between cyclopropane protons, whereas trans isomers show larger values (J > 10 Hz) .

Process validation data from analogous syntheses (Table 1) highlight the impact of reaction parameters:

StepConditionsYield (%)Purity (%)
Fluorination−10°C, 35% F₂, 3 hours8792
Cyclopropanation80°C, NaOH, 6 hours7885
Cis-Isomer SeparationCO₂ precipitation, two cycles6598

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropane ring contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2-chloro-1-methyl-, ethyl ester: Similar structure but with a chlorine atom instead of fluorine.

    Cyclopropanecarboxylic acid, 2-fluoro-1-ethyl-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Biological Activity

Cyclopropanecarboxylic acid derivatives, particularly those with fluorinated substituents, have garnered attention due to their diverse biological activities. This article delves into the biological activity of Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI) , exploring its mechanisms of action, efficacy in various biological systems, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring with a carboxylic acid functional group and a fluorine atom at the second position. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

  • Enzyme Inhibition :
    • Cyclopropanecarboxylic acids have been shown to act as inhibitors of various enzymes, including monoamine oxidases (MAO) and tyramine oxidase. The introduction of fluorine enhances the inhibitory potency compared to non-fluorinated analogs. For instance, the cis isomer has demonstrated significantly lower IC50 values against MAO A and B compared to its trans counterpart .
    • The mechanism involves the chelation of copper ions in the active site of these enzymes by the fluorine atom and other functional groups present in the structure .
  • Antibacterial Activity :
    • Compounds containing the 1,2-cis-2-fluorocyclopropyl group have exhibited strong antibacterial properties. They serve as intermediates in the synthesis of quinolone derivatives that are known for their efficacy against bacterial infections .
  • Neurochemical Effects :
    • The structural modifications in cyclopropanecarboxylic acids can lead to variations in neurochemical activity, making them potential candidates for treating neurological disorders. Studies have indicated that certain derivatives can selectively inhibit MAO A or B, affecting neurotransmitter levels and thereby influencing mood and behavior .

Case Studies

  • Inhibition Studies :
    • A study evaluated various fluorinated cyclopropanecarboxylic acids against MAO A and B. The cis-2-fluoro derivative showed an IC50 value of 12 mM against MAO A and 6.4 mM against MAO B, indicating a marked increase in activity due to fluorination .
  • Antibacterial Efficacy :
    • In another research effort, derivatives were tested for their antibacterial properties against common pathogens. The results indicated that compounds with a 1,2-cis-2-fluorocyclopropyl group exhibited superior antibacterial activity compared to traditional antibiotics .
  • Synthesis and Stability :
    • Research has also focused on the synthesis of these compounds using environmentally friendly methods. The stability of cyclopropanecarboxylic acid esters under hydrolytic conditions was assessed, revealing that these esters could serve as prodrugs with enhanced stability and bioavailability .

Data Table: Biological Activities

Activity TypeCompound TestedIC50 Value (mM)Reference
MAO A InhibitionCis-2-fluoro-1-methyl-cyclopropanecarboxylic acid12
MAO B InhibitionCis-2-fluoro-1-methyl-cyclopropanecarboxylic acid6.4
Antibacterial ActivityQuinolone derivatives with 1,2-cis-2-fluorocyclopropyl groupVaries
Hydrolytic StabilityCyclopropanecarboxylic acid estersEnhanced

Q & A

Q. What are the common synthetic routes for preparing cis-cyclopropane derivatives like 2-fluoro-1-methyl-cyclopropanecarboxylic acid ethyl ester?

The compound can be synthesized via cyclopropanation reactions using ethyl diazoacetate and transition metal catalysts. For example, describes a method where Cu(acac)₂ catalyzes the reaction between a fluorinated vinylarene and ethyl diazoacetate to yield cis/trans isomers. The reaction conditions (e.g., slow addition of diazo reagents, solvent polarity, and catalyst loading) influence stereoselectivity. Post-synthesis, isomers are separated via silica gel chromatography using gradients like pentane/diethyl ether (80:1) .

Q. How can researchers confirm the stereochemistry and purity of this compound?

Chiral HPLC or GC-MS is recommended for resolving cis/trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR and ¹H-¹³C HMBC, can differentiate stereoisomers by analyzing coupling constants and spatial proximities. For instance, the InChIKey and SMILES data ( ) enable computational prediction of NMR chemical shifts using tools like ACD/Labs or Gaussian. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₈H₁₂FO₃) .

Q. What analytical techniques are critical for characterizing fluorinated cyclopropane derivatives?

Key techniques include:

  • FT-IR : To identify ester carbonyl (C=O, ~1700 cm⁻¹) and cyclopropane ring vibrations (C-C stretching, ~1000 cm⁻¹).
  • Mass Spectrometry : Electron ionization (EI-MS) fragments the ester group, yielding characteristic ions (e.g., [M - COOEt]⁺).
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (see cyclopropane derivatives in for analogous structural data) .

Advanced Research Questions

Q. What factors govern the cis/trans isomer ratio in cyclopropanation reactions?

Stereoselectivity depends on:

  • Catalyst choice : Cu(acac)₂ favors cis isomers due to steric and electronic effects ( ). Rhodium catalysts may alter selectivity.
  • Substrate geometry : Electron-withdrawing groups (e.g., -CF₃) on the vinyl precursor stabilize transition states favoring cis-addition.
  • Temperature : Lower temperatures enhance kinetic control, often favoring cis isomers. Computational studies (DFT) can model transition states to predict outcomes .

Q. How can computational methods optimize reaction conditions for higher cis-selectivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify energy barriers for cis vs. trans pathways. Molecular docking studies using the InChIKey (e.g., NVPZIAGSXHPNNK-UHFFFAOYSA-N, ) predict interactions between catalysts and substrates. Solvent effects are evaluated via COSMO-RS simulations to optimize polarity for desired stereochemistry .

Q. What are the metabolic pathways of fluorinated cyclopropane esters in biological systems?

While direct data on this compound is limited, highlights that structurally similar cyclopropane esters (e.g., cis-DCVA, a cypermethrin metabolite) undergo enzymatic hydrolysis via esterases. In vitro assays with liver microsomes can identify metabolites. LC-MS/MS monitors hydrolysis products like carboxylic acids and fluorinated alcohols. Environmental degradation studies (e.g., soil/sediment microcosms) assess persistence and bioaccumulation potential .

Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?

Fluorination increases electronegativity and lipophilicity (logP), affecting bioavailability. Compare with non-fluorinated analogs (e.g., : C₉H₁₄O₂ esters). Thermodynamic stability is assessed via DSC (melting point shifts) and TGA (decomposition profiles). Fluorine’s electron-withdrawing effect also alters ester hydrolysis rates, quantified via kinetic studies in buffered solutions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported stereoselectivity for similar cyclopropane syntheses?

Conflicting stereoselectivity data may arise from differences in catalyst purity or reaction scale. For example, reports 4.5 equivalents of ethyl diazoacetate for optimal yield, while smaller scales may underperform. Reproduce experiments under controlled conditions (argon atmosphere, anhydrous solvents) and validate via independent characterization (e.g., optical rotation vs. literature) .

Methodological Recommendations

  • Stereochemical Purity : Use chiral columns (e.g., Chiralcel OD-H) with hexane/IPA mobile phases for isomer separation.
  • Reaction Optimization : Employ Design of Experiments (DoE) to screen variables (catalyst loading, temperature) systematically.
  • Toxicity Screening : Follow TSCA guidelines () for handling fluorinated compounds, including Ames tests for mutagenicity .

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